molecular formula C12H14N2O7S B2869752 2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid CAS No. 314744-48-4

2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid

Cat. No.: B2869752
CAS No.: 314744-48-4
M. Wt: 330.31
InChI Key: YCQPOUTZVMDYKB-UHFFFAOYSA-N
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Description

2-[N-(Carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid is a sulfonamide derivative characterized by a 4-acetamidobenzenesulfonamido backbone with a carboxymethyl group attached to the sulfonamide nitrogen and an acetic acid moiety. This structure combines features of both sulfonamide drugs (known for antimicrobial activity) and carboxylic acid-containing compounds, which may enhance solubility and bioavailability.

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonyl-(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O7S/c1-8(15)13-9-2-4-10(5-3-9)22(20,21)14(6-11(16)17)7-12(18)19/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQPOUTZVMDYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H14N2O5S
  • Molecular Weight: 302.31 g/mol
  • IUPAC Name: 2-[N-(carboxymethyl)-4-acetamidobenzenesulfonamido]acetic acid

Antimicrobial Properties

Sulfonamide compounds are known for their antimicrobial activity. Research indicates that 2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Salmonella typhimurium14

Data sourced from laboratory experiments conducted in vitro.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In various cancer cell lines, it has been shown to induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Effects on Cancer Cell Lines

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings: Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Table 2: Effect on Cancer Cell Viability

Cell LineIC50 (µM)
HeLa25
MCF-730
A54928

IC50 values indicate the concentration at which the compound inhibits cell viability by 50%.

The biological activity of 2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid is primarily attributed to its ability to inhibit bacterial folate synthesis, similar to other sulfonamides. Additionally, its anticancer effects may involve the modulation of apoptotic pathways and interference with cell cycle progression.

  • Inhibition of Dihydropteroate Synthase (DHPS): The compound competitively inhibits DHPS, an enzyme critical for synthesizing folate in bacteria.
  • Induction of Apoptosis in Cancer Cells: The compound triggers intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors such as Bcl-2.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Key Differences

The compound is compared to six structurally related sulfonamide derivatives (Table 1). Key structural variations include:

  • Substituents on the benzene ring : The target compound features a 4-acetamido group, while others have nitro (), ethoxycarbonyl (), or alternative functional groups.
  • Sulfonamido nitrogen substitution: The carboxymethyl group distinguishes the target compound from analogs with methyl () or phenoxy () groups.
  • Functional groups influencing solubility : The acetic acid moiety is common across all compounds, but the carboxymethyl group in the target compound may enhance hydrophilicity.
Table 1: Structural and Molecular Comparison
Compound Name Substituent on Benzene Sulfonamido Substitution Molecular Formula Molecular Weight CAS Number
2-[N-(Carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid 4-acetamido N-carboxymethyl C₁₂H₁₅N₂O₇S 355.32 Not available
2-(N-Methyl4-acetamidobenzenesulfonamido)acetic Acid 4-acetamido N-methyl C₁₁H₁₄N₂O₅S 286.30 99842-24-7
2-[4-(N-Methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid 4-acetamido N-methyl, phenoxy C₁₇H₁₈N₂O₆S 378.41 850021-32-8
2-[(4-Acetamidophenyl)amino]acetic acid 4-acetamido Amino (replaces sulfonamido) C₁₀H₁₂N₂O₃ 208.21 123040-96-0
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid 2-nitro N-phenyl C₁₄H₁₂N₂O₆S 336.32 794584-39-7
2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid 4-ethoxycarbonyl None C₁₁H₁₃NO₆S 287.29 CID 2125326

Pharmacological and Chemical Properties

  • Solubility: The carboxymethyl group in the target compound likely improves water solubility compared to the methyl-substituted analog () and phenoxy-containing derivative ().
  • In contrast, the nitro group in may confer reactivity useful in radiopharmaceuticals, as seen in nitroimidazole-based tracers ().
  • Toxicity: Limited toxicological data are available for these compounds. highlights that related acetamide derivatives may have uncharacterized hazards, emphasizing the need for further safety studies.

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